1,5-dimethyl-1H-pyrazole-4-carboxamide 1,5-dimethyl-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 103589-70-4
VCID: VC6225487
InChI: InChI=1S/C6H9N3O/c1-4-5(6(7)10)3-8-9(4)2/h3H,1-2H3,(H2,7,10)
SMILES: CC1=C(C=NN1C)C(=O)N
Molecular Formula: C6H9N3O
Molecular Weight: 139.158

1,5-dimethyl-1H-pyrazole-4-carboxamide

CAS No.: 103589-70-4

Cat. No.: VC6225487

Molecular Formula: C6H9N3O

Molecular Weight: 139.158

* For research use only. Not for human or veterinary use.

1,5-dimethyl-1H-pyrazole-4-carboxamide - 103589-70-4

Specification

CAS No. 103589-70-4
Molecular Formula C6H9N3O
Molecular Weight 139.158
IUPAC Name 1,5-dimethylpyrazole-4-carboxamide
Standard InChI InChI=1S/C6H9N3O/c1-4-5(6(7)10)3-8-9(4)2/h3H,1-2H3,(H2,7,10)
Standard InChI Key JXSNZAFURLJYKF-UHFFFAOYSA-N
SMILES CC1=C(C=NN1C)C(=O)N

Introduction

Molecular Structure and Physicochemical Properties

The molecular structure of 1,5-dimethyl-1H-pyrazole-4-carboxamide (C₇H₁₀N₄O) features a pyrazole core with methyl substituents at positions 1 and 5 and a carboxamide group at position 4. The pyrazole ring’s aromaticity and the electron-withdrawing nature of the carboxamide group influence its reactivity and solubility .

Key Molecular Descriptors

  • Molecular Weight: 166.18 g/mol (calculated from formula C₇H₁₀N₄O).

  • logP: Estimated between -1.0 and -0.5 based on analogs such as 1-(1,5-dimethyl-1H-pyrazole-4-sulfonyl)-N-[1-methyl-3-(methylcarbamoyl)-1H-pyrazol-4-yl]piperidine-3-carboxamide (logP = -1.7265) .

  • Hydrogen Bond Donors/Acceptors: 2 donors (amide NH) and 4 acceptors (amide O, pyrazole N).

  • Polar Surface Area: ~80 Ų (derived from similar carboxamide-containing pyrazoles) .

Table 1: Comparative Physicochemical Properties of Pyrazole Derivatives

Compound NameMolecular FormulalogPHydrogen Bond DonorsPolar Surface Area (Ų)
1,5-Dimethyl-1H-pyrazole-4-carboxamideC₇H₁₀N₄O-0.8*280*
Y503-3786 (Analog) C₁₇H₂₅N₇O₄S-1.72652108.953
EVT-3092237 (Analog)C₁₀H₁₆N₄ON/A2106.963

*Estimated values based on structural analogs .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 1,5-dimethyl-1H-pyrazole-4-carboxamide likely follows a multi-step protocol analogous to related pyrazole-carboxamide derivatives. A proposed route involves:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with diketones or β-ketoesters to form the 1,5-dimethylpyrazole core .

  • Carboxamide Introduction: Nucleophilic acyl substitution or coupling reactions to attach the carboxamide group at position 4. For example, reacting 1,5-dimethyl-1H-pyrazole-4-carbonyl chloride with ammonia.

Technical Considerations

  • Coupling Agents: Carbodiimides (e.g., EDC) or uronium salts (e.g., HATU) may facilitate amide bond formation .

  • Protection Strategies: Temporary protection of reactive sites on the pyrazole ring to prevent side reactions .

Spectroscopic Characterization

While direct data for 1,5-dimethyl-1H-pyrazole-4-carboxamide are unavailable, analogous compounds provide reference benchmarks:

  • ¹H NMR: Expected signals include singlet peaks for methyl groups (δ 2.1–2.5 ppm) and amide NH protons (δ 6.5–7.0 ppm).

  • IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .

Reactivity and Functionalization

The carboxamide group at position 4 serves as a reactive handle for further derivatization:

  • Hydrolysis: Under acidic or basic conditions, the amide may hydrolyze to the corresponding carboxylic acid .

  • Nucleophilic Substitution: The amide nitrogen can participate in alkylation or acylation reactions to yield secondary or tertiary amides .

Table 2: Reactivity Profile of Key Functional Groups

Functional GroupReaction TypeExample Product
Pyrazole RingElectrophilic SubstitutionHalogenation at position 3
CarboxamideHydrolysis1,5-Dimethyl-1H-pyrazole-4-carboxylic Acid
Methyl GroupsOxidationHydroxymethyl or carboxyl derivatives

Biological Activity and Applications

Pyrazole-carboxamide hybrids are investigated for diverse biological activities, including:

  • Enzyme Inhibition: Analogous compounds exhibit affinity for kinases and proteases due to hydrogen bonding with the amide group .

  • Antimicrobial Properties: Pyrazole derivatives demonstrate activity against bacterial and fungal pathogens by disrupting cell membrane synthesis .

Hypothesized Mechanisms

While specific studies on 1,5-dimethyl-1H-pyrazole-4-carboxamide are lacking, its structural features suggest potential interactions with:

  • ATP-Binding Pockets: The planar pyrazole ring and amide moiety may mimic adenine in kinase binding sites .

  • Bacterial Penicillin-Binding Proteins (PBPs): Carboxamide groups in β-lactam analogs inhibit cell wall synthesis.

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